2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Description
2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (molecular formula: C₂₃H₃₁N₃; molecular weight: 349.52 g/mol) is a cycloocta[b]pyridine derivative featuring a phenyl substituent at the 4-position and an ethylpiperazine moiety at the 2-position .
The cyclooctane ring in this scaffold adopts a twisted boat-chair conformation, as observed in crystallographic studies of related compounds . The ethylpiperazine group contributes to receptor binding, while substituents on the phenyl ring modulate pharmacological activity and physicochemical properties .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZWMAZYZSGLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine are dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.
Mode of Action
This compound binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia.
Pharmacokinetics
For a similar compound, blonanserin, it has been reported that it has a tmax of 15 h and a bioavailability of 55%. The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food. Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L.
Result of Action
The molecular and cellular effects of this compound’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. Future in vitro or in vivo studies could provide valuable insights into these aspects.
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (CAS Number: 5400-87-3) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is , and it features a hexahydrocycloocta[b]pyridine core with an ethylpiperazine substituent. The structural complexity contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 469.69 g/mol |
| Density | 1.33 g/cm³ |
| LogP | 2.027 |
| PSA (Polar Surface Area) | 49.66 Ų |
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Monoamine Oxidase Inhibition : Compounds related to hexahydrocycloocta[b]pyridine derivatives have shown inhibitory effects on monoamine oxidases (MAO A and B), which are critical in the metabolism of neurotransmitters. For instance, some derivatives demonstrated IC50 values around 1 μM for MAO A inhibition .
- Cholinesterase Inhibition : The compound may also inhibit cholinesterases (AChE and BChE), which are important for neurotransmission regulation. Similar compounds have shown moderate inhibition with IC50 values ranging from 7 to 8 μM .
- Antagonistic Activity : The potential for antagonistic activity at various receptor sites has been suggested, particularly regarding nicotine receptors, which could imply applications in neuropharmacology .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable findings include:
- Substituent Effects : The presence of piperazine moieties enhances binding affinity to target receptors, while variations in phenyl substituents can modulate selectivity towards MAO isoforms .
- Hydrophobic Interactions : The hydrophobic nature of the hexahydrocycloocta[b]pyridine core plays a significant role in its interaction with lipid membranes and receptor sites .
Case Studies
- Inhibition Studies : In a study evaluating various derivatives against MAO and cholinesterase enzymes, several compounds exhibited significant inhibitory activity, suggesting that modifications to the piperazine or phenyl groups could enhance potency .
- Neuroprotective Effects : Preliminary data suggest that compounds similar to 2-(4-Ethylpiperazin-1-yl)-4-phenyl derivatives may provide neuroprotective effects by modulating neurotransmitter levels through MAO inhibition .
- Analgesic Properties : Some derivatives have been predicted to exhibit analgesic properties based on computational models assessing their interaction with pain pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research on thieno[2,3-c]pyridines has shown that certain synthesized compounds exhibit significant inhibitory effects against various cancer cell lines, including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) . The mechanisms of action involve inducing cell cycle arrest and apoptosis through interactions with key proteins like Hsp90.
Neurological Research
The structural features of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine suggest potential applications in neurological research. Compounds with piperazine moieties are known for their ability to interact with neurotransmitter receptors. This could lead to the development of new treatments for neurological disorders such as anxiety and depression.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel derivatives that can be screened for biological activity. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity in therapeutic applications. The synthesis of related compounds has been documented to yield promising results in various biological assays .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ primarily in the substituent at the 4-position of the phenyl ring. These variations influence molecular weight, receptor affinity, and metabolic stability:
Key Observations :
- Fluorine Substitution : Blonanserin’s 4-fluorophenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors, contributing to its efficacy and lower extrapyramidal side effects compared to haloperidol .
- Phenyl vs. Fluorophenyl : The absence of fluorine in the target compound may reduce 5-HT₂A affinity, altering its pharmacological profile .
Pharmacological and Clinical Comparisons
Receptor Binding and Efficacy
- Blonanserin : Exhibits potent antagonism at D₂ (Ki = 0.142 nM) and 5-HT₂A (Ki = 0.494 nM) receptors, with a lower risk of weight gain and metabolic side effects than risperidone .
- Target Compound: Limited direct data, but structural modeling suggests reduced 5-HT₂A affinity due to the lack of fluorine’s electron-withdrawing effects. This may result in weaker antipsychotic activity or altered side-effect profiles .
- Haloperidol Comparison : Blonanserin shows comparable efficacy to haloperidol but with fewer extrapyramidal symptoms (EPS) due to balanced 5-HT₂A/D₂ antagonism .
Tolerability and Metabolism
- Blonanserin : Metabolized via CYP3A4 to N-oxide and deethylated derivatives, with a half-life of ~10–16 hours .
Physicochemical Properties
Substituents significantly impact melting points, solubility, and crystallinity:
Q & A
Q. What are the critical steps for synthesizing 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with high purity?
- Methodological Answer : The synthesis of this compound requires precise control of reaction conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
- Yield Optimization : Adjust stoichiometry of reactants (e.g., piperazine derivatives) and reaction time (typically 12–24 hours under nitrogen).
- Purity Validation : Confirm purity (≥95%) via HPLC or NMR, referencing protocols from similar cycloocta[b]pyridine syntheses .
- Safety : Implement GHS-compliant precautions (e.g., P301-P390 for spill management) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent degradation.
- Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
- Decontamination : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reactions involving this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path搜索 (RPS) methods to:
- Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites on the cycloocta[b]pyridine core.
- Optimize Conditions : Simulate solvent effects and transition states to reduce trial-and-error experimentation.
- Data Feedback : Use ICReDD’s approach to cross-reference computational predictions with experimental yields, refining reaction parameters iteratively .
Q. What statistical methods are effective for optimizing reaction conditions during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) frameworks:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to maximize yield.
- Case Example : A study on TiO₂ photoactivity optimization achieved a 30% reduction in experimental runs using fractional factorial designs .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in the piperazine region.
- Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to confirm connectivity in the hexahydrocycloocta[b]pyridine ring .
Analytical and Safety Considerations
Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
- Monitoring : Use LC-MS to detect degradation products (e.g., piperazine hydrolysis byproducts).
- Buffer Preparation : Follow USP guidelines (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions .
Q. How to assess the compound’s potential toxicity in early-stage pharmacological studies?
- Methodological Answer :
- In Silico Screening : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity based on structural analogs.
- In Vitro Assays : Conduct MTT assays on HepG2 cells, referencing protocols for similar piperazine derivatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
